5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide
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Overview
Description
5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide is a complex organic compound that features a piperidine ring, a dimethylamino group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the piperidine ring and the introduction of the dimethylamino and sulfonamide groups. One common method involves the reaction of 4-(dimethylamino)piperidine with a suitable benzene sulfonamide derivative under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)piperidine: Shares the piperidine and dimethylamino groups but lacks the sulfonamide group.
N-(piperidine-4-yl) benzamide derivatives: Contain the piperidine ring but have different substituents on the benzene ring.
Uniqueness
5-amino-2-[4-(dimethylamino)piperidin-1-yl]-N,N-diethylbenzene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
2680536-60-9 |
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Molecular Formula |
C17H30N4O2S |
Molecular Weight |
354.5 |
Purity |
95 |
Origin of Product |
United States |
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